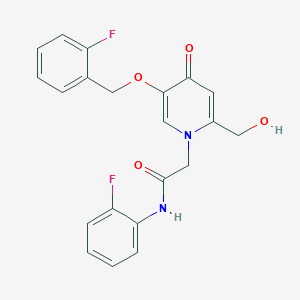

![molecular formula C23H22N2O2S2 B2489111 6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-21-6](/img/structure/B2489111.png)

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves condensation reactions that incorporate sulfur-containing reagents and pyrimidinone precursors. For example, the synthesis of similar derivatives has been demonstrated through the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine to obtain thioxo- and imino- derivatives of 6-methyluracil, highlighting the versatility of synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-ones (Novikov, Ozerov, & Sim, 2005).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by the fusion of a thiophene ring with a pyrimidinone moiety, contributing to the molecule's distinct chemical behavior and reactivity. The presence of various substituents on the thienopyrimidinone core, such as methyl, phenyl, and thio groups, influences the electronic and steric properties of these molecules, affecting their chemical reactivity and potential biological activity. Quantum chemical studies have provided insights into the electronic structure and reactivity of substituted thienopyrimidinones, elucidating mechanisms of substitution reactions and the influence of different substituents (Mamarahmonov et al., 2014).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including alkylation, acylation, and cyclization, allowing for the generation of a wide array of derivatives with diverse functional groups. The chemical properties of these compounds are significantly influenced by their molecular structure, with the sulfur atom in the thiophene ring and the substituents on the pyrimidinone core playing crucial roles in determining their reactivity. For instance, the reactivity of thienopyrimidinones with aromatic aldehydes and the formation of cyclization products have been explored, demonstrating the compounds' versatility in chemical transformations (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Aplicaciones Científicas De Investigación

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells, with some compounds showing activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Novel thiazolidinone derivatives containing the thieno[3,4-d]pyrimidine-4-one moiety have been synthesized and screened for in vitro antimicrobial activity. These compounds showed promising biological activity against a range of gram-positive and gram-negative bacteria as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives have been studied for their nonlinear optical (NLO) properties. The investigation involved density functional theory (DFT) calculations and experimental analyses to explore their potential applications in the fields of medicine and NLO devices. These studies suggest the considerable NLO character of these molecules, especially for optoelectronic applications (Hussain et al., 2020).

Antioxidant Activity

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antioxidant activity. Some compounds exhibited significant radical scavenging activity, highlighting their potential as antioxidants (Kotaiah et al., 2012).

Synthesis of Bicyclic Compounds

Research on the synthesis of novel thieno-fused bicyclic compounds through a new enaminone containing thieno[2,3-b]pyridine scaffold has been conducted. These compounds have potential applications in various fields due to their unique chemical structures (Mabkhot et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors.

Mode of Action

These compounds could potentially interact with the bacterial quorum sensing system, specifically the LasB system . They may bind to the active site of the LasR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa .

Biochemical Pathways

By inhibiting the LasB system, these compounds could disrupt the normal functioning of the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

The inhibition of quorum sensing could potentially reduce the pathogenicity of bacteria, making them less able to form biofilms or produce virulence factors .

Safety and Hazards

Propiedades

IUPAC Name |

6-methyl-2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S2/c1-16-14-19-21(29-16)22(27)25(13-12-17-8-4-2-5-9-17)23(24-19)28-15-20(26)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEVMXHRMPJGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

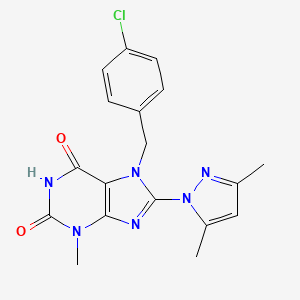

![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)

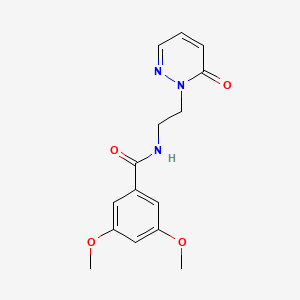

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

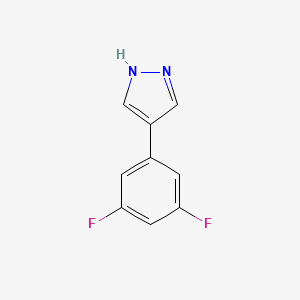

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)

![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)